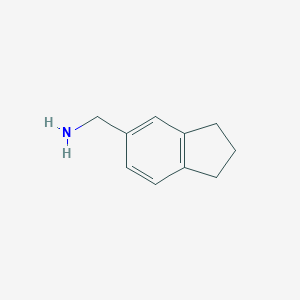

(2,3-Dihydro-1H-inden-5-yl)methanamine

Description

Properties

IUPAC Name |

2,3-dihydro-1H-inden-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVNSSFYOJOECV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363868 | |

| Record name | 5-Aminomethylindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13203-56-0 | |

| Record name | 2,3-Dihydro-1H-indene-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13203-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminomethylindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,3 Dihydro 1h Inden 5 Yl Methanamine and Its Derivatives

Established Synthetic Routes for (2,3-Dihydro-1H-inden-5-yl)methanamine

The synthesis of this compound is a multi-step process that hinges on two primary stages: the formation of the bicyclic indane core and the subsequent installation of the aminomethyl group at the C-5 position.

Strategies for the Construction of the Indane Core

The indane framework, a fused system of a benzene (B151609) ring and a cyclopentane (B165970) ring, can be constructed through various cyclization strategies. These methods are crucial for creating the foundational structure upon which further functionalization occurs. researchgate.net Common approaches include intramolecular reactions that form the five-membered ring onto a pre-existing benzene derivative.

Key synthetic strategies include:

Friedel-Crafts-type reactions: These reactions are a classical method for forming carbon-carbon bonds on aromatic rings and can be adapted for intramolecular cyclization to form the indane skeleton. researchgate.net

Palladium-catalyzed C-H alkylation: Modern cross-coupling methods allow for the intramolecular reaction between an aryl C-H bond and an alkyl halide tether, providing a direct route to the indane system under relatively mild conditions. organic-chemistry.org

Nickel-catalyzed reactions: Nickel catalysis has proven effective for the synthesis of indanes. Methods include the carboannulation of o-bromobenzyl zinc bromide with alkenes like acrylates or styrene, and the asymmetric intramolecular reductive Heck reaction of aryl bromides with tethered alkenes to create chiral indanes. organic-chemistry.org

A summary of selected methods for indane synthesis is presented below.

| Reaction Type | Catalyst/Reagents | Description | Reference |

| Nickel-Catalyzed Carboannulation | Nickel catalyst | Reaction of o-bromobenzyl zinc bromide with acrylates or styrene. | organic-chemistry.org |

| Intramolecular C-H Alkylation | Palladium catalyst | Cyclization of arenes with unactivated primary and secondary alkyl halides. | organic-chemistry.org |

| Asymmetric Reductive Heck Reaction | Nickel catalyst / Chiral ligand | Intramolecular reaction of unactivated alkenes tethered to aryl bromides. | organic-chemistry.org |

| Free-Radical Cyclization | NiCl₂ • DME/Pybox / Zinc powder | Cyclization of unsaturated alkyl halides. | organic-chemistry.org |

Introduction of the Methanamine Moiety

With the indane core established, the introduction of the methanamine group at the 5-position is typically achieved through reductive amination. This widely used transformation converts a carbonyl group into an amine via an intermediate imine. organic-chemistry.org

The common precursor for this step is 2,3-dihydro-1H-indene-5-carbaldehyde . sigmaaldrich.com The synthesis of this compound from this aldehyde proceeds as follows:

Imine Formation: The aldehyde is first reacted with an amine source, such as ammonia (B1221849) or, more commonly, ammonium (B1175870) formate, to form an intermediate imine. organic-chemistry.orgnih.gov

Reduction: The imine is then reduced to the corresponding primary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium borohydride (B1222165) being common choices. redalyc.org The process can often be performed in a one-pot fashion. nih.gov

A large-scale synthesis has been reported starting from 5-bromoindanone, which is converted in multiple steps to the crucial aldehyde intermediate, setting the stage for the final reductive amination. nih.gov The use of methylamine, the simplest primary amine, is fundamental in organic synthesis for introducing the methylamino group. nih.govwikipedia.org

Synthesis of Substituted this compound Analogues

The this compound scaffold is a versatile template for creating a library of derivatives through functionalization of the indane ring, modification of the amine, or conversion of the amine to other functional groups.

Regioselective Functionalization of the Indane Ring System

Altering the substitution pattern on the indane ring can significantly impact a molecule's properties. Achieving regioselectivity—the ability to functionalize a specific position—is a key challenge. nih.gov Metal-catalyzed cross-coupling reactions are a powerful tool for this purpose.

For instance, the Suzuki-Miyaura coupling reaction has been used to prepare highly functionalized indane-based amino acid derivatives. researchgate.net This strategy typically involves creating a handle, such as a bromo or triflate group, on the aromatic ring of the indane, which can then be coupled with a variety of boronic acids to introduce new substituents. While direct C-H functionalization of the indane benzene ring is challenging, the use of directing groups can facilitate regioselective metalation and subsequent reaction with electrophiles. nih.govrsc.org

Modification of the Methanamine Group

The primary amine of this compound is a prime site for modification. One of the most direct methods to generate analogues is through reductive amination of the precursor aldehyde, 2,3-dihydro-1H-indene-5-carbaldehyde , with various primary or secondary amines instead of ammonia.

This approach has been successfully used to replace the terminal amine with a wide range of cyclic amines. nih.gov Structural and functional studies have explored the replacement of the methylamino group with substituted pyrrolidine, piperidine, and piperazine (B1678402) rings. nih.govacs.org These modifications are achieved by reacting the indane-5-carbaldehyde with the desired heterocyclic amine under reductive amination conditions, followed by deprotection if necessary. nih.gov

The table below summarizes representative modifications made to the methanamine group.

| Starting Amine | Resulting C(5) Side Chain | Synthetic Method | Reference |

| Pyrrolidine | (Pyrrolidin-1-ylmethyl)indane | Reductive Amination | nih.gov |

| Piperidine | (Piperidin-1-ylmethyl)indane | Reductive Amination | nih.gov |

| Piperazine | (Piperazin-1-ylmethyl)indane | Reductive Amination | nih.gov |

| Proline Derivatives | (Proline-substituted-methyl)indane | Reductive Amination | nih.gov |

Synthesis of Urea (B33335) and Thiourea (B124793) Derivatives

The primary amine of this compound can be readily converted into urea and thiourea derivatives. These functional groups are prevalent in medicinal chemistry and are known to participate in hydrogen bonding interactions. nih.govmdpi.com

The synthesis is typically a straightforward addition reaction.

Urea Synthesis: The amine is treated with a suitable isocyanate (R-N=C=O).

Thiourea Synthesis: The amine is treated with a suitable isothiocyanate (R-N=C=S).

These reactions are often catalyzed by a non-nucleophilic base, such as N,N-Diisopropylethylamine (Hünig's base), and proceed in a suitable solvent like tetrahydrofuran (B95107) (THF). researchgate.net This methodology has been successfully applied to the synthesis of a series of 1-(2,3-dihydro-1H-indan-1-yl)-3-aryl urea and thiourea derivatives, and the same principle applies to the amine at the 5-methanamine position. researchgate.netdntb.gov.uaresearchgate.net

Synthesis of Spirocyclic Derivatives

The construction of spirocyclic systems incorporating the indane framework is a notable area of synthetic exploration. Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures.

One approach to spiro-indane derivatives involves the condensation reaction of isatins with β-amino amides. mdpi.comnih.gov For instance, the reaction of isatin (B1672199) with 2-aminobenzamide (B116534) can yield spiro[indoline-3,2'-quinazoline]-2,4-dione derivatives. mdpi.com Various catalysts, including ammonium chloride, lithium hydroxide, p-toluenesulfonic acid, Amberlyst 15, iodine, and alum, have been employed to facilitate this transformation in solvents like ethanol (B145695). mdpi.comnih.gov The development of environmentally benign methods, such as high-speed ball milling, microwave irradiation, and continuous flow techniques, has also been reported for the synthesis of these spiro compounds. mdpi.com

Another strategy for creating spirocyclic oxindoles involves a Michael-Mannich cascade reaction catalyzed by a bifunctional thiourea. rsc.org This method allows for the construction of enantioenriched spirocyclic oxindoles with four consecutive stereocenters in high yields and stereoselectivities. rsc.org Furthermore, spirocyclic 2-oxindole derivatives of N-(1H-pyrazol-5-yl)hexahydroquinoline have been prepared through the cyclocondensation of 3-cyanomethylidene-2-oxindoles with cyclic β-enaminones incorporating a pyrazole (B372694) moiety. researchgate.netcrossref.org

Table 1: Synthesis of Spirocyclic Derivatives

| Starting Materials | Product Type | Catalyst/Reagents | Reference |

| Isatin, β-amino amide | Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione | NH₄Cl, LiOH, p-TsOH, Amberlyst 15, I₂, alum | mdpi.comnih.gov |

| Isatin, 2-aminobenzamide | Spiro[indoline-3,2′-quinazoline]-2,4-dione | Various | mdpi.com |

| Not Specified | Enantioenriched spirocyclic oxindoles | Bifunctional thiourea | rsc.org |

| 3-Cyanomethylidene-2-oxindoles, Cyclic β-enaminones | Spirocyclic 2-oxindole derivatives of N-(1H-pyrazol-5-yl)hexahydroquinoline | Not Specified | researchgate.netcrossref.org |

Synthesis of Halogenated Analogues

The introduction of halogen atoms into the structure of indane derivatives can significantly influence their physicochemical and biological properties. Electrophilic halogenation is a common method for synthesizing these analogues.

Halogenation of N-cinnamylbenzamides and N-[(2H-chromen-3-yl)methyl]benzamides using electrophilic halogen sources can produce a variety of halogenated dihydro-1,3-oxazine derivatives. researchgate.net This metal-free method is efficient for creating carbon-halogen bonds (F, Cl, Br, I). researchgate.net Another approach involves the halocyclization of olefinic 1,3-dicarbonyls or olefinic amides to prepare 2,3-dihydrofurans and benzoxazines under catalyst-, base-, and oxidant-free conditions in aqueous media. researchgate.net

Synthesis of Methoxy-Substituted Analogues

Methoxy-substituted indane derivatives are of interest, and their synthesis can be achieved through several routes. One common strategy involves the reductive amination of a ketone precursor. For example, 5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine (MMAI) can be synthesized starting from 3-methoxyphenylacetic acid. Condensation with acetic anhydride (B1165640) forms 5-methoxy-1-indanone, which is then methylated and subjected to reductive amination with ammonium acetate (B1210297) and sodium cyanoborohydride to introduce the amine group.

Another approach involves the functionalization of the 2-aminoindane core. This can include protecting the amino group, followed by electrophilic substitution to introduce the methoxy (B1213986) group via Friedel-Crafts alkylation or methoxylation under acidic conditions, and subsequent deprotection.

The synthesis of 2,5-diaryl-2,3-dihydro-1,3,4-oxadiazoline analogs often involves methoxy-substituted aryl rings. researchgate.net These can be prepared by the oxidative heterocyclization of N′-benzylidene-carbohydrazides using acetic anhydride. researchgate.net

Table 2: Synthesis of Methoxy-Substituted Analogues

| Starting Material | Product | Key Reagents/Steps | Reference |

| 3-Methoxyphenylacetic acid | 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine (MMAI) | Acetic anhydride, methyl iodide, ammonium acetate, sodium cyanoborohydride | |

| 2-Aminoindane | Methoxy-substituted 2-aminoindane | Boc or acetyl protection, Friedel-Crafts alkylation/methoxylation, deprotection | |

| N′-benzylidene-carbohydrazides | 2,5-Diaryl-2,3-dihydro-1,3,4-oxadiazoline analogs | Acetic anhydride | researchgate.net |

Synthesis of Indoline-Derived Methanamines

Indoline (B122111) derivatives, which feature a five-membered nitrogen-containing heterocycle fused to a benzene ring, can be synthesized from various precursors. A metal-free methodology for the regioselective synthesis of symmetrical triarylmethanes involves the C–H alkylation of indolines with aryl aldehydes using 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as both a solvent and promoter. nih.gov This reaction selectively targets the C5 position of indolines. nih.gov

The synthesis of indolines can also be achieved through palladium-catalyzed intramolecular amination of ortho-C(sp²)-H bonds in picolinamide (B142947) (PA)-protected β-arylethylamine substrates. organic-chemistry.org Furthermore, a one-pot reaction of N-(2-formylaryl)sulfonamides, secondary amines, and calcium carbide provides a switchable synthesis of 2-methylene-3-aminoindolines. organic-chemistry.org

Synthesis of Piperazine-Containing Indane Derivatives

The incorporation of a piperazine moiety into the indane scaffold can lead to compounds with interesting pharmacological profiles. The synthesis of these derivatives often involves the reaction of a suitable indane precursor with a piperazine derivative.

For example, pyrimidine-linked piperazine derivatives can be synthesized by refluxing 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines with N-methylpiperazine or N-phenylpiperazine in the presence of a catalytic amount of potassium hydroxide. nih.gov Another general method for preparing piperazine and its derivatives involves reacting an ester of a specific formula with a substituted or unsubstituted ethylenediamine (B42938) to form a 3,4-dehydropiperazine-2-one derivative, which is then reduced. google.com

Manganese(III) acetate-mediated radical cyclization of unsaturated diacyl and alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds provides a route to novel piperazine-containing dihydrofuran compounds. nih.gov

Table 3: Synthesis of Piperazine-Containing Derivatives

| Starting Materials | Product Type | Reagents/Conditions | Reference |

| 4-Substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines, N-methyl/phenylpiperazine | Pyrimidine-linked piperazine derivatives | Potassium hydroxide, reflux | nih.gov |

| Ester, Substituted ethylenediamine | Piperazine derivatives | Reduction of intermediate | google.com |

| Unsaturated diacyl/alkyl-acyl piperazine, 1,3-Dicarbonyl compounds | Piperazine-containing dihydrofuran compounds | Mn(OAc)₃ | nih.gov |

Advanced Synthetic Techniques and Catalysis

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecules from readily available starting materials. researchgate.netresearchgate.net These reactions are characterized by their high chemoselectivity and tolerance of a wide range of functional groups. researchgate.net

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a widely used palladium-catalyzed reaction. researchgate.netmdpi.com For instance, the coupling of 2-indenylboronic acid with aryl bromides, catalyzed by palladium complexes like (Ph₃P)₂PdCl₂ or (dppf)PdCl₂, can be used to synthesize indenyl-substituted aromatic compounds. mdpi.com

Palladium-catalyzed C-N cross-coupling reactions are instrumental in synthesizing anilines and their derivatives. nih.gov These methods have been applied to the synthesis of various nitrogen-containing heterocycles. nih.gov For example, the reaction of 1-bromo-2-iodoarenes with allylamine (B125299) in the presence of a palladium catalyst can lead to the formation of 3-methylindoles through a C-N coupling followed by an intramolecular Heck cyclization. nih.gov

The palladium-catalyzed allylic cross-coupling of homoallylic tosylate substrates with boronic acids and pinacol (B44631) esters has also been reported. ucmerced.edu This reaction proceeds via an alkene-mediated Sₙ2-type stereoinvertive oxidative addition of unactivated primary and secondary alkyl tosylates. ucmerced.edu

Hydrogenation Methodologies

Hydrogenation represents a pivotal method for the synthesis of indanamine structures, including this compound. This process typically involves the reduction of a precursor molecule, such as a nitrile or an oxime, attached to the indane framework. The selective reduction of the functional group without altering the aromatic ring is a key consideration in these synthetic strategies.

Catalytic hydrogenation is a widely employed technique where hydrogen gas (H₂) is used in the presence of a metal catalyst. youtube.comyoutube.com The reaction occurs on the surface of the metal catalyst, which facilitates the cleavage of the H-H bond and the addition of hydrogen atoms across a double or triple bond. youtube.com For the synthesis of indane derivatives, various catalysts have proven effective. Noble metals such as palladium and rhodium, often supported on carbon, are preferred for their efficiency. google.com Raney nickel is another commonly used metallic catalyst. google.com

The conditions for these reactions, including pressure and temperature, are carefully controlled to achieve the desired outcome. For instance, the hydrogenation of an indane derivative to a tetrahydro derivative requires controlled conditions to add precisely two moles of hydrogen per mole of the indane compound. google.com The reaction is typically carried out in a suitable solvent vehicle at temperatures ranging from ambient to 120°C, depending on the specific catalyst employed. google.com

An example of a related hydrogenation process is the selective reduction of nitroarenes to N-arylhydroxylamines using a Platinum on carbon (Pt/C) catalyst. mdpi.com This demonstrates the principle of selective hydrogenation of a functional group on an aromatic ring system, a concept applicable to the synthesis of this compound from a corresponding nitro or cyano precursor.

Base-Catalyzed Reactions

Base-catalyzed reactions are fundamental in modifying this compound and synthesizing its derivatives. The primary amine group of the molecule can act as a nucleophile in various transformations, and its reactivity is often enhanced in the presence of a base.

One common application is in N-alkylation or N-acylation reactions to produce secondary or tertiary amines and amides, respectively. Another significant base-catalyzed method is the synthesis of conformationally constrained cyclic α-amino acid derivatives from indane precursors. nih.gov A notable methodology involves the bis-alkylation of ethyl isocyanoacetate with α,α'-dibromo-o-xylene derivatives under solid-liquid phase-transfer catalysis (PTC) conditions. nih.gov In this method, a base such as potassium carbonate is used with a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogensulfate. nih.gov This approach is versatile, allowing for the preparation of electron-rich, electron-deficient, and halogen-substituted indan-based α-amino acids. nih.gov

Similarly, the synthesis of Schiff bases often involves a catalyst. For instance, new Schiff base derivatives of 5,6-dinitro-1H-indene-1,3(2H)-dione have been prepared by reacting the dione (B5365651) with aniline (B41778) derivatives in boiling ethanol using p-toluenesulfonic acid as a catalyst. While acidic, this illustrates the catalytic approach to forming imines, a reaction type that can be adapted using base catalysis, particularly in Knoevenagel-type condensations. researchgate.net The synthesis of various heterocyclic systems, such as 2,3-dihydro-1H-indazoles, can also be mediated by catalytic processes that may involve basic intermediates or conditions. researchgate.net

Analytical Characterization Techniques for Novel Indanamine Compounds

The structural elucidation and confirmation of purity for newly synthesized derivatives of this compound rely on a suite of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the compound.

In the ¹H NMR spectrum of an indanamine derivative, distinct signals are expected for the aromatic protons, the benzylic methylene (B1212753) protons (CH₂-N), and the aliphatic protons of the dihydroindene ring system. For example, in the related compound (2,3-dihydro-1H-indol-5-ylmethyl)amine, the signals for the NH₂ and NH groups appear at 2.45 ppm and 5.28 ppm, respectively. mdpi.com The chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern on the benzene ring.

| Compound Type | Technique | Key Chemical Shifts (δ, ppm) | Source |

|---|---|---|---|

| (2,3-dihydro-1H-indol-5-ylmethyl)amine | ¹H NMR | 2.45 (2H, NH₂), 5.28 (1H, NH) | mdpi.com |

| Substituted 2,3-dihydro-1H-indazoles | ¹H NMR | ~4.66 (s, 2H, CH₂), ~6.5-7.7 (aromatic protons) | researchgate.net |

| Substituted 2,3-dihydro-1H-indazoles | ¹³C NMR | ~58.0 (CH₂), ~81-87 (BOC carbons), ~115-160 (aromatic carbons) | researchgate.net |

| Schiff Bases of Isatin | ¹³C NMR | ~150 (C-3), ~165 (C=N), ~150 (C-5) | researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. mdpi.com

In the electron ionization (EI) mass spectra of aminoindanes, a strong molecular ion peak (M⁺) is often observed. nih.gov The fragmentation pattern provides structural clues. Common fragmentation for aminoindanes includes the formation of indane and indene (B144670) ions (m/z 115-117) and the tropylium (B1234903) ion (m/z 91). nih.gov Derivatization of the amine group, for example with reagents like ethyl chloroformate (ECF) or heptafluorobutyric anhydride (HFBA), can enhance chromatographic separation and provide unique fragmentation ions for further characterization. nih.gov

| Fragment Ion | m/z (mass-to-charge ratio) | Significance | Source |

|---|---|---|---|

| Indane/Indene Ions | 115-117 | Characteristic of the indane core structure | nih.gov |

| Tropylium Ion | 91 | Common fragment in aromatic compounds with alkyl substituents | nih.gov |

| Phenyl Ion | 77 | Indicates the presence of a benzene ring | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.

For an indanamine derivative, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as one or two bands in the region of 3300-3500 cm⁻¹. For example, (2,3-dihydro-1H-indol-5-ylmethyl)amine shows characteristic NH₂ and NH bands at 3359, 3282, and 3012 cm⁻¹. mdpi.com C-H stretching vibrations for the aromatic ring are observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically occur in the 1450-1600 cm⁻¹ region. researchgate.net For Schiff base derivatives, a key absorption is the C=N stretching band, which appears around 1630-1637 cm⁻¹.

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Source |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 | mdpi.com |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | acs.orgmpg.de |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | acs.orgmpg.de |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | researchgate.net |

| Imine (Schiff Base) | C=N Stretch | 1630 - 1637 |

Elemental Analysis

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This combustion analysis provides experimental data that can be compared to the theoretical percentages calculated from the proposed molecular formula. nih.gov

For a new compound to be considered pure, the experimental values must fall within a narrow range of the calculated values, typically ±0.4%. nih.gov This analysis is crucial for confirming the empirical formula of a newly synthesized compound and serves as a benchmark for its bulk purity. nih.gov For example, the characterization of novel chromeno[2,3-b]pyridine and indazole derivatives routinely includes elemental analysis to confirm their composition alongside spectroscopic data. researchgate.netmdpi.com The successful synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine was, in part, confirmed by elemental analysis that matched the theoretical values for its dihydrochloride (B599025) salt. mdpi.com

Medicinal Chemistry and Pharmacological Investigations of 2,3 Dihydro 1h Inden 5 Yl Methanamine Analogues

Indane Scaffold as a Privileged Structure in Drug Discovery

The indane (2,3-dihydro-1H-indene) ring system is widely recognized as a "privileged structure" in the field of medicinal chemistry. nih.govnih.gov This status is conferred due to its unique bicyclic framework which seamlessly fuses aromatic and aliphatic characteristics into a rigid conformational structure. nih.gov The inherent rigidity and the vast potential for introducing various substituents in different spatial orientations make it a highly attractive scaffold for medicinal chemists aiming to design ligands with high affinity and selectivity for a range of biological targets. nih.govnih.gov

The remarkable versatility of the indane scaffold is evidenced by its presence in a multitude of biologically active molecules and clinically approved pharmaceuticals. nih.govresearchgate.net These compounds address a wide spectrum of therapeutic areas, underscoring the capacity of the indane nucleus to serve as a foundational element for drugs with diverse mechanisms of action. nih.govresearchgate.net For instance, the indane structure is a critical component of the HIV-1 protease inhibitor Indinavir, the potent monoamine oxidase (MAO) inhibitor Indantadol, the amine uptake inhibitor Indatraline, and the ultra-long-acting β-adrenoceptor agonist Indacaterol. nih.gov The successful application of the indane scaffold across these varied therapeutic targets firmly establishes its privileged position in the landscape of drug discovery. nih.govnih.gov

Employing privileged structures like the indane scaffold can significantly streamline the drug discovery process by offering a starting point with established favorable characteristics, such as good bioavailability and metabolic stability. nih.gov Consequently, research groups have invested considerable effort in the synthesis and pharmacological assessment of both naturally occurring and synthetically modified indanes and indanones, thereby continuously expanding the library of bioactive molecules derived from this core structure. tudublin.ietudublin.ie

Exploration of Biological Activities of (2,3-Dihydro-1H-inden-5-yl)methanamine Derivatives

Anti-inflammatory Potential

Derivatives of the indane scaffold have been the subject of investigations into their potential as anti-inflammatory agents. The rigid nature of the indane nucleus facilitates the precise positioning of functional groups, which can result in potent interactions with inflammatory targets.

One avenue of research has centered on the development of amide derivatives of 5,6-dimethoxy-2,3-dihydro-1H-inden(-1-yl)acetic acid. nih.gov These synthesized compounds underwent evaluation for their anti-inflammatory and analgesic activities. A significant number of these derivatives displayed a favorable activity profile and, importantly, were found to be devoid of the gastrointestinal toxicity commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov However, it was noted that these particular compounds did not demonstrate efficacy in mitigating secondary lesions in models of adjuvant-induced arthritis, nor did they inhibit TNF-alpha in lipopolysaccharide-induced pyresis. nih.gov

Another strategy has involved the design of novel indane scaffolds to inhibit crucial pathways within the inflammatory cascade. For example, a new chemical scaffold, inspired by a fern traditionally used in the treatment of inflammation, was engineered to inhibit 5-lipoxygenase activity. tudublin.ie This enzyme is pivotal in the biosynthesis of leukotrienes, which are potent mediators of inflammation. Derivatives of this scaffold were observed to significantly impact the secretion of inflammatory proteins in ex vivo colorectal cancer explants, indicating their potential utility in the management of diseases with an inflammatory component. tudublin.ietudublin.ie

Table 1: Examples of Indane Derivatives with Anti-inflammatory Activity

| Compound Class | Key Findings |

| Amide derivatives of 5,6-dimethoxy-2,3-dihydro-1H-inden(-1-yl)acetic acid | Exhibited good anti-inflammatory and analgesic activity with no ulcerogenic liability. nih.gov |

| Novel synthetic indane scaffolds | Demonstrated inhibition of 5-lipoxygenase activity and a reduction in the secretion of inflammatory proteins. tudublin.ietudublin.ie |

Antioxidant Activity

The antioxidant properties of indane derivatives have also been a focus of scientific inquiry. The capacity of these compounds to neutralize free radicals is frequently associated with the presence of hydroxyl groups on the aromatic ring.

Research on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound that forms during the Maillard reaction, has offered valuable insights into the antioxidant mechanisms of related structures. nih.govrsc.org While not a direct indane derivative, the study of DDMP underscores the critical role of the enol structure in antioxidant activity. nih.gov The hydroxyl group at the olefin position was identified as being essential for its ability to scavenge radicals such as the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙+), the 2,2'-diphenyl-1-picrylhydrazyl radical (DPPH), and the galvinoxyl radical. nih.gov The protection of this hydroxyl group led to a significant reduction in the molecule's antioxidant capacity. nih.govrsc.org

These observations suggest that the strategic introduction of hydroxyl groups, particularly in a configuration resembling an enol, into the this compound scaffold could represent a viable approach for the development of potent antioxidant compounds.

Anticancer and Antiangiogenic Applications

The indane scaffold is a prominent feature in several compounds that have been scrutinized for their anticancer and antiangiogenic properties. tudublin.ietudublin.ienih.gov The rigid framework of the indane ring system facilitates the design of molecules capable of interacting with specific targets implicated in cancer cell proliferation and tumor angiogenesis. nih.gov

A series of novel dihydro-1H-indene derivatives were engineered as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. nih.gov Among these, compound 12d emerged as one of the most potent derivatives, showing significant antiproliferative activity against four distinct cancer cell lines, with IC50 values in the range of 0.028 to 0.087 µM. nih.gov This compound was found to trigger cell cycle arrest at the G2/M phase, promote apoptosis, and inhibit both tumor metastasis and angiogenesis. nih.gov Furthermore, in vivo studies confirmed that compound 12d could impede tumor generation and suppress tumor proliferation and angiogenesis without notable toxicity. nih.gov

Another research endeavor concentrated on the synthesis of a novel hybrid scaffold, 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one, which amalgamates structural features of the tubulin-binding agent indanocine (B1236079) and the estrogen receptor antagonist tamoxifen. researchgate.netnih.gov This hybrid system was conceived with the aim of achieving enhanced anticancer activity. researchgate.net Certain derivatives from this series exhibited marked cytotoxicity against SKBR3 (HER2+), MCF7 (ER+), and A549 (NSCLC) cancer cell lines. researchgate.netnih.gov The lead molecule, 47 , was observed to disrupt the replication and development of SKBR3 cells, leading to a dose-dependent cell cycle arrest at the S-phase, with evidence suggesting that DNA damage may play a role in the induced cell death. researchgate.netnih.gov

Additionally, novel indane scaffolds have been assessed for their antiangiogenic effects utilizing the zebrafish model of tumor angiogenesis. tudublin.ietudublin.ie Lead compounds identified through these screenings were demonstrated to affect inter-segmental vessel formation, inhibit cell invasion, and curtail tube formation. tudublin.ietudublin.ie In ex vivo colorectal cancer explants, these molecules exerted a significant influence on the secretion of angiogenic proteins. tudublin.ietudublin.ie

Table 2: Anticancer and Antiangiogenic Activity of Indane Derivatives

| Compound/Scaffold | Mechanism of Action | Key Findings |

| Dihydro-1H-indene derivative 12d | Tubulin polymerization inhibitor (colchicine binding site) | Demonstrated potent antiproliferative activity (IC50: 0.028–0.087 µM), induced G2/M arrest and apoptosis, and inhibited angiogenesis. nih.gov |

| 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one hybrid scaffold | Potential dual tubulin and estrogen receptor targeting | Showed cytotoxicity against SKBR3, MCF7, and A549 cell lines; induced S-phase arrest in SKBR3 cells. researchgate.netnih.gov |

| Novel synthetic indane scaffolds | Antiangiogenic | Affected inter-segmental vessel formation, inhibited cell invasion and tube formation, and altered angiogenic protein secretion. tudublin.ietudublin.ie |

Central Nervous System (CNS) Activity and Neuropharmacology

The indane scaffold is a constituent of several drugs that target the central nervous system (CNS), which points to its value in the realm of neuropharmacology. nih.gov The rigid conformation of the indane ring system can provide an ideal framework for interacting with CNS receptors and enzymes. nih.gov

Illustrative examples of CNS-active drugs that incorporate the indane scaffold include Indantadol, a potent monoamine oxidase (MAO) inhibitor, and Indatraline, an amine uptake inhibitor. nih.gov The development of such compounds underscores the potential of the indane nucleus in the design of molecules capable of traversing the blood-brain barrier and modulating neurotransmitter systems.

The quest for new therapeutic agents for CNS disorders is an active area of research, with an emphasis on creating molecules that can effectively address the intricate pathophysiology of these conditions. nih.gov Although the existing literature does not provide extensive details on specific neuropharmacological investigations of this compound and its immediate analogues, the established presence of the indane scaffold in clinically utilized CNS drugs suggests that derivatives of this compound could be promising candidates for the development of novel neuroleptics and neuroprotective agents. researchgate.net Further research is warranted to fully explore the potential of this compound derivatives in this therapeutic arena.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine (B1211576) in the brain. nih.gov Its inhibition can increase dopaminergic neurotransmission, which is a primary therapeutic strategy for Parkinson's disease. nih.gov The aminoindan structure is a core component of several potent MAO-B inhibitors.

Rasagiline (B1678815), or (1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine, is a selective, irreversible inhibitor of MAO-B used in the treatment of Parkinson's disease. nih.gov Its propargylamine (B41283) group is crucial for the irreversible inhibition mechanism. nih.gov Building on this scaffold, medicinal chemists developed ladostigil (B1674322), which incorporates both the propargylamine moiety of rasagiline and a carbamate (B1207046) group. nih.gov This design makes ladostigil a dual inhibitor, targeting both MAO and cholinesterases. nih.gov Ladostigil acts as an irreversible inhibitor of MAO-A and MAO-B in the brain. nih.govnih.gov

Research into other derivatives has shown that the indane structure is a privileged scaffold for MAO-B inhibition. Studies on various thiosemicarbazone derivatives have noted that structures like benzofuran (B130515) and benzothiophene (B83047) may mimic the indane and indanone structures found in many MAO-B inhibitors. researchgate.net

| Compound/Analogue Class | Target | Activity (IC₅₀/Kᵢ) | Notes |

| Furan-based chalcones (KD9) | MAO-B | IC₅₀: 0.015 µM | Competitive and reversible inhibitor with high selectivity over MAO-A. nih.gov |

| Furan-based chalcones (KD1) | MAO-B | IC₅₀: 0.023 µM | Competitive and reversible inhibitor. nih.gov |

| Benzimidazolyl-acetohydrazide (12) | MAO-B | IC₅₀: 0.029 µM | Also inhibits MAO-A and AChE. nih.gov |

| Thiosemicarbazone derivative (2b) | MAO-B | IC₅₀: 0.042 µM | Reversible and non-competitive inhibitor. researchgate.net |

| Indole-based analogue (4e) | MAO-B | IC₅₀: 0.78 µM | Competitive inhibitor with selectivity over MAO-A. nih.gov |

Serotonin (B10506) Receptor Agonism/Antagonism

The serotonin (5-hydroxytryptamine, 5-HT) system, with its numerous receptor subtypes, is a critical modulator of mood, cognition, and behavior. nih.govnih.gov While analogues of this compound have profound effects on the serotonergic system, the primary mechanism identified in the literature is the inhibition of the serotonin transporter (SERT), rather than direct agonism or antagonism of 5-HT receptors.

A significant study on a series of 3-phenyl-1-indanamines found that these compounds are potent inhibitors of 5-HT uptake. nih.gov The stereochemistry of the molecule plays a crucial role, with cis isomers preferentially inhibiting 5-HT uptake compared to trans isomers, which have a broader inhibitory profile across dopamine, norepinephrine (B1679862), and serotonin transporters. nih.gov The research noted that only small amine substituents could be accommodated at the 5-HT uptake site. nih.gov While this action on the serotonin transporter is a key component of their potential antidepressant activity, it is distinct from the direct binding and activation (agonism) or blocking (antagonism) of postsynaptic or presynaptic serotonin receptors.

Further research is required to determine if derivatives of the this compound scaffold possess direct agonist or antagonist activity at specific 5-HT receptor subtypes.

Dopamine and Norepinephrine Uptake Inhibition

The inhibition of dopamine (DAT) and norepinephrine (NET) reuptake transporters is a well-established mechanism for antidepressant medications. nih.gov Analogues of this compound, specifically the 3-phenyl-1-indanamines, have been shown to be potent inhibitors of both DAT and NET.

Research has demonstrated that the trans isomers of 3-phenyl-1-indanamines are generally potent inhibitors of dopamine, norepinephrine, and serotonin uptake. nih.gov The affinity for the dopamine transporter is highly dependent on the substitution pattern on the phenyl ring, with 3',4'-dichloro substituted compounds showing the highest potency. nih.gov The accommodation of larger amine groups, such as piperazine (B1678402), is possible at both the dopamine and norepinephrine uptake sites. nih.gov This contrasts with the serotonin transporter, which shows a preference for smaller amine groups. nih.gov The potent dual inhibition of DA and NE reuptake contributes significantly to the pharmacological profile and potential therapeutic applications of this class of compounds. nih.gov

| Compound Class | Target | Activity | Key Finding |

| trans-3-Phenyl-1-indanamines | DAT, NET, SERT | Potent Inhibition | Generally potent inhibitors of all three monoamine transporters. nih.gov |

| cis-3-Phenyl-1-indanamines | SERT | Preferential Inhibition | Showed preferential inhibition of serotonin uptake over dopamine and norepinephrine. nih.gov |

| 3',4'-dichloro-substituted trans-3-phenyl-1-indanamines | DAT | High Potency | This substitution pattern resulted in the highest potency for the dopamine uptake site. nih.gov |

Potential Antidepressant Activity

The ability of this compound analogues to inhibit the reuptake of one or more of the key monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—underpins their potential as antidepressant agents. nih.gov The development of compounds that can modulate these three neurotransmitter systems, so-called triple reuptake inhibitors, is an area of active research.

The 3-phenyl-1-indanamine series was explicitly synthesized and tested for potential antidepressant activity based on their potent inhibition of monoamine uptake. nih.gov Furthermore, the multimodal drug ladostigil, which combines MAO inhibition with cholinesterase inhibition, has also demonstrated antidepressant-like effects in animal models, such as the forced swim test in rats. nih.gov This activity is likely related to its ability to increase levels of multiple neurotransmitters in the brain. nih.gov

Cholinesterase Inhibition for Neurodegenerative Diseases

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a cornerstone of symptomatic treatment for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov The indane scaffold is present in several cholinesterase inhibitors.

Ladostigil, chemically known as [(3R)-3-(prop-2-ynylamino)indan-5-yl]-N-ethyl-N-methylcarbamate, was designed as a multimodal drug for neurodegenerative diseases by combining the pharmacophore of the MAO-B inhibitor rasagiline with a carbamate moiety for cholinesterase inhibition. nih.gov It acts as a reversible inhibitor of both AChE and BuChE. nih.gov In vitro studies showed it to be significantly more potent against AChE than BuChE. nih.gov A unique characteristic of ladostigil is that it is a pseudo-reversible inhibitor of AChE, where the maximum achievable enzyme inhibition is limited to about 50-55%. This ceiling effect is due to the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite and may contribute to a lower incidence of cholinergic side effects.

Oxytocin (B344502) Receptor Antagonism

The oxytocin receptor is a G-protein-coupled receptor that mediates the physiological effects of the neurohormone oxytocin, which is involved in social bonding and parturition. Antagonists of this receptor have been investigated for tocolysis to manage preterm labor.

A review of the scientific literature did not yield studies investigating analogues of this compound as oxytocin receptor antagonists. Research and development of non-peptide oxytocin antagonists have focused on different chemical scaffolds, such as those based on camphor, benzoxazinone, indole (B1671886), and benzofuran structures. nih.gov

Other Investigated Biological Targets and Pathways

Beyond direct interactions with monoamine transporters and degradative enzymes, certain this compound analogues exhibit neuroprotective activities through the modulation of intracellular signaling pathways and neurotrophic factors.

The multimodal drug ladostigil has been shown to possess significant neuroprotective properties. nih.gov Preclinical studies indicate that these effects involve the regulation of amyloid precursor protein (APP) processing, a key pathological component of Alzheimer's disease. nih.gov Furthermore, ladostigil activates critical cell survival signaling cascades, including the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways. nih.gov The drug also upregulates the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which support neuronal survival and function. nih.govnih.gov These neurorestorative activities may enable ladostigil to not only provide symptomatic relief but also potentially modify the course of neurodegenerative diseases. nih.gov

In Vitro and In Vivo Pharmacological Screening Methodologies

The preliminary assessment of the pharmacological properties of newly synthesized compounds, such as analogues of this compound, relies on a battery of in vitro and in vivo screening assays. These assays are designed to elucidate the compound's interaction with specific biological targets and its broader physiological effects.

Receptor Binding Assays

Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for specific receptors. These assays typically utilize radiolabeled ligands that are known to bind to the target receptor. The test compound is introduced to compete with the radioligand for binding to the receptor. The extent to which the test compound displaces the radioligand is a measure of its binding affinity, often expressed as the inhibition constant (Ki).

While specific binding data for this compound analogues are not extensively available in public literature, studies on structurally related compounds, such as 5-substituted-2,3-dihydro-1H-isoindoles, provide insights into the potential targets for this class of compounds. For instance, a series of novel 2,3-dihydro-1H-isoindoles were designed and synthesized, showing high affinity and selectivity for the dopamine D3 receptor nih.gov. In such studies, the affinity is determined using radioligand binding assays with cell membranes expressing the target receptor.

Table 1: Example of Receptor Binding Affinity Data for Analogous 2,3-Dihydro-1H-isoindole Derivatives

| Compound | Dopamine D3 Receptor (pKi) |

|---|---|

| Compound A | 8.3 |

| Compound B | 7.9 |

| Compound C | 7.5 |

Note: This table presents example data for analogous compounds to illustrate the type of information generated in receptor binding assays. pKi is the negative logarithm of the Ki value.

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for identifying compounds that can modulate the activity of specific enzymes, which are often implicated in disease pathways. These assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

For a compound like this compound, potential enzyme targets could include monoamine oxidase (MAO), cyclooxygenase (COX), or various kinases, depending on the therapeutic area of interest. The assay would involve incubating the enzyme with its substrate in the presence of varying concentrations of the test compound and measuring the product formation over time.

Table 2: Illustrative Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Analogue 1 | MAO-A | 1.2 |

| Analogue 2 | MAO-B | 0.8 |

| Analogue 3 | COX-2 | 5.4 |

Note: This table contains hypothetical data to demonstrate the results of enzyme inhibition assays.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context for evaluating the biological activity of a compound compared to isolated receptor or enzyme assays. These assays can measure a wide range of cellular responses, including cell viability, proliferation, apoptosis, and the activation of specific signaling pathways. For instance, in the context of neuroscience, cell-based assays might be used to assess the effect of this compound analogues on neurotransmitter reuptake or receptor-mediated signaling in cultured neurons.

In Vitro Antioxidant Assays

The antioxidant potential of chemical compounds is a significant area of investigation due to the role of oxidative stress in numerous diseases. Several in vitro assays are commonly employed to determine the antioxidant capacity of novel compounds.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance of the DPPH solution.

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay is another common method. The pre-formed ABTS radical cation is blue-green, and in the presence of an antioxidant, it is reduced, leading to a loss of color. The extent of decolorization is proportional to the antioxidant activity.

Table 3: Illustrative In Vitro Antioxidant Activity Data

| Compound | DPPH Scavenging (IC50, µg/mL) | ABTS Scavenging (IC50, µg/mL) |

|---|---|---|

| Analogue X | 25.5 | 15.2 |

| Analogue Y | 42.1 | 30.8 |

| Ascorbic Acid (Standard) | 8.7 | 5.1 |

Note: This table contains hypothetical data to illustrate the typical output of in vitro antioxidant assays.

Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing is performed to determine the effectiveness of a compound against various microorganisms. The most common method is the determination of the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation nih.govijper.orgmdpi.com. This is typically determined using broth microdilution or agar (B569324) dilution methods. A range of bacterial and fungal strains would be selected to assess the spectrum of activity of this compound analogues.

Table 4: Example of Minimum Inhibitory Concentration (MIC) Data

| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |

|---|---|---|---|

| Analogue Alpha | 16 | >64 | 32 |

| Analogue Beta | 8 | 32 | 16 |

| Ciprofloxacin (Standard) | 0.5 | 0.015 | N/A |

| Fluconazole (Standard) | N/A | N/A | 2 |

Note: This table presents example data to illustrate the results of antimicrobial susceptibility testing. N/A indicates "not applicable."

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Features for Biological Activity

The biological activity of derivatives based on the (2,3-Dihydro-1H-inden-5-yl)methanamine scaffold is dictated by several key structural components. The indane nucleus itself, the aminomethyl group, and the specific substitution patterns on the aromatic ring are all crucial determinants of a compound's interaction with its biological target.

The indane scaffold provides a conformationally restricted backbone. This rigidity is a critical feature, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The fused ring system serves as a hydrophobic anchor, facilitating interactions with nonpolar pockets within target proteins. Studies on various indane derivatives have highlighted the importance of this dual-ring structure for activities such as dihydroorotate (B8406146) dehydrogenase (DHODH) inhibition, where it contributes to the hydrophobic binding that enhances potency.

The aminomethyl group (-CH₂NH₂) at the 5-position is a primary site for interaction and a key determinant of the pharmacophore. As a basic functional group, the amine can become protonated at physiological pH, allowing for critical ionic interactions with acidic amino acid residues (e.g., aspartate, glutamate) in a receptor's binding site. This feature is central to the activity of many neurologically active agents that target monoamine receptors. youtube.com For instance, in the related 2-aminoindan (B1194107) series, this amino group is fundamental for interactions with monoamine transporters. nih.govnih.gov

The position of substitution on the indane ring system significantly influences biological activity. While the parent compound is substituted at the 5-position of the aromatic ring, related analogs like 2-aminoindan have the amino group on the cyclopentane (B165970) ring. nih.govresearchgate.net This change in the position of the key interacting group alters the molecule's geometry and how it is presented to the binding site, leading to different pharmacological profiles. Furthermore, substitutions on the aromatic part of the indane ring, such as hydroxyl groups, have been shown to be critical for the antioxidant activity of certain naturally occurring indane derivatives. mdpi.com

Impact of Substituent Effects on Efficacy and Selectivity

Modifying the this compound core with various substituents is a primary strategy for fine-tuning pharmacological activity, enhancing potency, and achieving selectivity for specific biological targets. These effects are particularly well-documented in the related 2-aminoindan series, which serves as a valuable model for understanding these relationships.

Studies on 2-aminoindan derivatives have demonstrated that substitutions on the aromatic ring can dramatically alter a compound's selectivity for the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. The parent compound, 2-aminoindan (2-AI), acts as a selective substrate for NET and DAT. However, the introduction of substituents on the aromatic ring shifts this selectivity. For example, adding a methoxy (B1213986) group at the 5-position (5-MeO-AI) or a methylenedioxy bridge across the 5- and 6-positions (MDAI) increases the compound's potency at SERT while concurrently reducing its activity at DAT and NET. nih.govnih.gov Further substitution, as seen in 5-methoxy-6-methyl-2-aminoindan (MMAI), leads to a highly selective agent for SERT. nih.gov These findings illustrate that electron-donating groups on the aromatic ring can steer the compound's activity towards the serotonin transporter.

This principle extends to other target classes. In the development of inhibitors for monoamine oxidase B (MAO-B), research on structurally related phenylpyrroles has shown that electron-withdrawing substituents, particularly those with significant steric bulk, enhance the inhibitory potency of the molecule. nih.gov This suggests that for MAO-B inhibition, substituents with different electronic and steric properties compared to those favoring SERT activity would be more effective.

In the context of anticancer activity, research on indanone hybrids has shown that para-substitution on an attached benzophenone (B1666685) moiety with methyl, chloro, or methoxy groups results in the highest cytotoxicity. tudublin.ieresearchgate.net This indicates that both electron-donating and electron-withdrawing groups can enhance activity, depending on the specific target and mechanism of action.

Table 1: Impact of Ring Substituents on Monoamine Transporter Activity for 2-Aminoindan Analogs

| Compound | Substituent(s) | Primary Transporter Selectivity | Relative Potency Shift |

|---|---|---|---|

| 2-Aminoindan (2-AI) | None | NET/DAT | Baseline |

| 5-Methoxy-2-aminoindan (5-MeO-AI) | 5-OCH₃ | SERT | Increased SERT, Decreased NET/DAT nih.gov |

| 5,6-Methylenedioxy-2-aminoindan (MDAI) | 5,6-OCH₂O- | SERT/NET | Increased SERT, Weaker DAT nih.gov |

| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | 5-OCH₃, 6-CH₃ | Highly Selective for SERT | Greatly Increased SERT, Low NET/DAT nih.gov |

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind effectively to a biological target. The this compound structure possesses a unique combination of rigidity and flexibility that influences its ligand-target interactions.

In contrast to the rigid core, the aminomethyl side chain possesses significant conformational flexibility due to the rotatable single bonds. This flexibility allows the crucial amino group to orient itself optimally to form key interactions, such as hydrogen bonds or ionic bonds, with residues in the target's binding site.

The interplay between the rigid scaffold and the flexible side chain is fundamental to the molecule's biological activity. The scaffold orients the molecule within the binding site, while the flexible linker allows for fine-tuning of the position of the interacting functional group. Understanding these conformational dynamics is essential for designing potent ligands. For example, upon binding to a G protein-coupled receptor (GPCR), both the receptor and its binding partners, like arrestins, undergo significant conformational changes. nih.govnih.gov A successful ligand must be able to adopt a conformation that is complementary to the specific active state of the receptor it aims to modulate.

Design Strategies for Enhanced Potency and Targeted Activity

To improve the therapeutic potential of lead compounds based on the this compound scaffold, medicinal chemists employ several advanced design strategies. These approaches aim to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Rational Design Based on Receptor Models

Rational drug design leverages the three-dimensional structural information of a biological target, such as an enzyme or receptor, to design molecules that will bind to it with high affinity and selectivity. scirp.org If the crystal structure of the target is known, or if a reliable homology model can be built, computational techniques like molecular docking can be used to predict how a ligand, such as a derivative of this compound, will fit into the binding site.

This approach allows for the development of a pharmacophore model—a map of the essential features a molecule must possess to be active. For instance, in designing inhibitors for indoleamine 2,3-dioxygenase (IDO), a pharmacophore model was developed based on the docked conformations of known inhibitors, which then guided the creation of new, potent compounds. nih.gov Similarly, by understanding the key interactions within the binding sites of dopamine or serotonin receptors, the indane scaffold can be systematically modified to optimize its fit, leading to the design of novel ligands with enhanced agonist or antagonist activity. nih.govnih.gov This strategy was also employed to design novel anticancer agents by ensuring the new molecules fit the pharmacophoric features of known DNA intercalators and topoisomerase II inhibitors. rsc.org

Combinatorial Chemistry and Library Synthesis for SAR Exploration

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.govnih.gov This approach allows for a broad and systematic exploration of the structure-activity relationship (SAR) for a given scaffold. Instead of synthesizing one compound at a time, libraries of compounds are created by systematically combining different building blocks.

For a scaffold like this compound, a combinatorial library could be generated by reacting the core molecule with a diverse set of reagents to modify the amine group or by starting with various substituted indane precursors. These libraries can then be subjected to high-throughput screening to identify "hits"—compounds that show activity against a specific biological target.

This strategy has been successfully applied to related structures. For example, virtual combinatorial chemistry was used to design a large set of 3-phenylcoumarin (B1362560) derivatives, leading to the identification of potent monoamine oxidase B (MAO-B) inhibitors. frontiersin.org Similarly, libraries of indole (B1671886) derivatives have been synthesized to explore their potential as therapeutic agents. nih.gov By applying these methods to the indane scaffold, researchers can efficiently map the SAR and identify derivatives with optimized potency and selectivity.

Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (active structural motifs) from different drugs or bioactive molecules into a single hybrid compound. nih.gov The goal is to create a new chemical entity with improved affinity, better efficacy, or a dual mode of action. This approach can also lead to compounds with an improved selectivity profile and reduced side effects.

The indane scaffold is an excellent candidate for this strategy. For example, a novel anticancer agent was created by synthesizing a hybrid molecule that combined the structural features of indanone and benzophenone. tudublin.ienih.gov This hybrid was designed to incorporate the characteristics of both the tubulin-binding agent indanocine (B1236079) and the estrogen receptor antagonist tamoxifen, resulting in a molecule with enhanced cytotoxic activity. researchgate.netnih.gov This demonstrates how the rigid indane framework can serve as a foundation upon which other pharmacophoric elements are added to create a multi-target or synergistically acting therapeutic agent.

Computational Chemistry Approaches in Indanamine Research

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is instrumental in understanding the interactions between a ligand, such as an indanamine derivative, and its protein target at the molecular level. The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. These scores provide an estimate of the strength of the interaction.

In the context of indanamine research, molecular docking can elucidate the binding modes of compounds like (2,3-Dihydro-1H-inden-5-yl)methanamine with their target receptors, which are often G protein-coupled receptors (GPCRs) or enzymes like monoamine oxidase (MAO). nih.govnih.gov For instance, studies on 2-substituted 1-indanone (B140024) derivatives as acetylcholinesterase (AChE) inhibitors have successfully used docking to understand their binding modes. nih.gov The insights gained from such studies, including the identification of key amino acid residues involved in the interaction, are crucial for the rational design of more potent and selective inhibitors. nih.gov

Table 1: Example of Molecular Docking Scores for Indole (B1671886) Derivatives against COX-2

| Compound | Docking Score (kcal/mol) | Interacting Residues |

| Compound 13b | High | Arg513, Tyr385, Ser353 |

| Compound 14b | High | Arg513, Tyr385, Ser353 |

This table presents illustrative data from a study on indole derivatives to demonstrate the type of information obtained from molecular docking studies. The specific scores for this compound would require a dedicated computational study. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. ijpsr.comnih.gov By correlating molecular descriptors (physicochemical properties) with observed activities, QSAR models can predict the activity of new, untested compounds. nih.gov This approach is valuable for prioritizing the synthesis of novel derivatives with potentially enhanced biological effects.

For a series of indanamine analogs, a QSAR study would involve calculating a range of descriptors, such as electronic, steric, and hydrophobic parameters. These descriptors are then used to build a statistical model that can predict the biological activity, for example, the binding affinity for a specific receptor. Successful QSAR models have been developed for various classes of compounds, including indole derivatives as monoamine oxidase (MAO) inhibitors. nih.gov These models can provide insights into which structural features are most important for activity and guide the design of new compounds with improved potency. nih.govnih.gov

Table 2: Example of a QSAR Model for Antimalarial 1,10-Phenanthroline Derivatives

| Statistical Parameter | Value |

| n (number of compounds) | 16 |

| r (correlation coefficient) | 0.987 |

| r² (coefficient of determination) | 0.975 |

| SE (standard error) | 0.317 |

| F (F-test value) | 15.337 |

This table illustrates the statistical parameters of a QSAR model developed for a different class of compounds, highlighting the metrics used to assess a model's validity and predictive power. ugm.ac.id

Homology Modeling in Receptor-Based Drug Design

When the experimental three-dimensional structure of a target protein has not been determined, homology modeling can be used to build a theoretical model. nih.gov This technique relies on the principle that proteins with similar amino acid sequences will have similar 3D structures. nih.gov The process involves using the known structure of a related protein (the template) to predict the structure of the target protein.

For many receptors targeted by indanamine derivatives, such as various GPCRs, experimental structures may not be available. In such cases, homology modeling is a crucial tool for structure-based drug design. unc.edu For example, homology models of histamine (B1213489) receptors have been generated using the crystal structures of other GPCRs like the β2 adrenergic receptor as templates. nih.govmdpi.com These models can then be used in molecular docking studies to investigate how ligands like this compound might bind, providing a structural basis for understanding their activity and for designing new, more selective ligands. nih.gov

Table 3: General Steps in Homology Modeling

| Step | Description |

| 1. Template Selection | Identifying one or more known protein structures with significant sequence similarity to the target protein. |

| 2. Sequence Alignment | Aligning the amino acid sequence of the target protein with the template(s). |

| 3. Model Building | Building the 3D model of the target protein based on the alignment and the template structure(s). |

| 4. Model Refinement | Optimizing the geometry of the model to resolve any structural inconsistencies. |

| 5. Model Validation | Assessing the quality of the generated model using various computational tools. |

In Silico ADMET Prediction and Pharmacokinetic Profiling

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, which are often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). audreyli.com In silico ADMET prediction uses computational models to estimate these properties for a given compound early in the drug discovery process, helping to identify potential liabilities and reduce the rate of late-stage failures. nih.govfrontiersin.org

For a compound like this compound, a variety of ADMET properties can be predicted. These include physicochemical properties like solubility and lipophilicity, absorption properties like intestinal absorption and blood-brain barrier permeability, and predictions of metabolic stability and potential toxicity. mdpi.commdpi.com For example, studies on other nitrogen-containing heterocyclic compounds have used in silico tools to predict properties such as Caco-2 permeability, plasma protein binding, and inhibition of cytochrome P450 enzymes. mdpi.com

Table 4: Example of Predicted ADMET Properties for a Lead Compound

| Property | Predicted Value/Classification |

| Human Intestinal Absorption (HIA) | Low (< 30%) |

| Caco-2 Permeability | Favorable |

| Blood-Brain Barrier (BBB) Permeation | Predicted to cross |

| P-glycoprotein (PGP) Inhibition | Moderate |

| Oral Bioavailability | 20% |

This table shows exemplary in silico ADMET predictions for a lead compound from a study on HSP90 inhibitors, illustrating the types of data generated in such analyses. mdpi.com

Virtual Screening and Scaffold-Based Ligand Discovery

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This approach can be either ligand-based, searching for molecules similar to known active compounds, or structure-based, involving docking of library compounds into the target's binding site. nih.gov Scaffold-based ligand discovery is a related strategy that focuses on identifying and optimizing novel core structures (scaffolds) that can serve as the foundation for new drug candidates.

The indane scaffold, present in this compound, is considered a "privileged structure" because it is found in many biologically active compounds. nih.gov This makes it an excellent starting point for virtual screening and scaffold-hopping campaigns. tudublin.ie For instance, virtual screening has been used to identify novel inhibitors of the NLRP3 inflammasome that feature tricyclic 6,7-dihydro-5H-indeno[5,6-b]furan rings, which are related to the indane scaffold. nih.gov Such studies demonstrate the power of computational screening to discover new chemical entities with therapeutic potential based on established scaffolds. tudublin.ienih.gov

Table 5: Illustrative Results of a Scaffold-Focused Virtual Screen for TTK Inhibitors

| Screening Method | Compounds Selected | Confirmed Actives |

| Scaffold-Focused Screen | 98 | 8 |

| Whole Molecule Similarity | 100 | 12 |

This table provides an example from a study on TTK inhibitors to illustrate the outcomes of a virtual screening campaign, comparing a scaffold-focused approach to a whole-molecule similarity search. nih.gov

Future Directions and Research Opportunities

Development of Novel Synthetic Methodologies for Indanamine Scaffolds

The foundation of advancing indanamine-based drug discovery lies in the ability to synthesize a wide array of derivatives efficiently and precisely. While methods exist for creating indoline (B122111) and indanamine structures, future research must focus on developing more robust, scalable, and versatile synthetic strategies. mdpi.commdpi.com

Key areas for development include:

De Novo Synthesis: Creating scalable and rapid de novo syntheses is crucial. mdpi.com This allows for the construction of the indanamine core with desired functionalities from basic starting materials, offering greater flexibility than modifying existing structures.

Late-Stage Functionalization: Methodologies that permit the derivatization of the scaffold at a late stage are highly desirable, as they enable the rapid generation of a library of analogs for screening. mdpi.com

Stereoselective Synthesis: For many biological targets, stereochemistry is critical. Developing synthetic routes that provide precise control over the stereocenters within the indanamine scaffold will be essential for creating highly potent and selective molecules.

Hybrid Scaffolds: Combining the indanamine core with other pharmacologically relevant moieties could lead to hybrid molecules with unique or dual-action properties. researchgate.netnih.gov Research into novel conjugation techniques will facilitate the creation of these complex structures.

A primary challenge is to devise syntheses that are not only efficient but also allow for rational control over the placement and type of substituents, tailoring the molecule for specific biological targets. mdpi.com

Identification of New Biological Targets for (2,3-Dihydro-1H-inden-5-yl)methanamine Derivatives

Historically, indanamine derivatives have been investigated for their interaction with biogenic amine transporters, including those for dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). nih.gov A critical future direction is to expand the search for new biological targets to unlock novel therapeutic applications.

Potential new targets for exploration include:

G-Protein Coupled Receptors (GPCRs): This large family of receptors is implicated in a vast range of physiological processes and diseases. Screening indanamine libraries against various GPCRs could reveal unexpected activities.

Enzymes: Enzymes such as monoamine oxidases (MAOs) and cholinesterases are established targets for neurological disorders. researchgate.net Given the structural similarity of indanamines to known inhibitors, these present logical targets for investigation.

Kinases: Protein kinases, like Glycogen Synthase Kinase-3 beta (GSK-3β), are key regulators of cellular processes and are implicated in conditions from neurodegenerative diseases to cancer. nih.gov Docking studies and in vitro assays could assess the potential of indanamine derivatives as kinase inhibitors.

Ion Channels: Modulators of ion channels are crucial in treating a variety of cardiovascular and neurological conditions.

The identification of new targets will require a multi-pronged approach, combining computational screening with high-throughput experimental assays to systematically evaluate the interaction of indanamine derivatives with a broad spectrum of biological molecules.

Advanced SAR and Lead Optimization Studies

Once a lead compound with activity against a specific target is identified, the subsequent phase of lead optimization is critical for transforming it into a viable drug candidate. patsnap.com This process involves making systematic structural modifications to enhance desired properties while minimizing undesirable ones. danaher.comyoutube.com

Future structure-activity relationship (SAR) and lead optimization studies for indanamine derivatives should focus on:

Improving Potency and Selectivity: SAR studies will systematically explore how different substituents on the indane ring system and the methanamine side chain affect binding affinity and selectivity for the target. researchgate.netncku.edu.tw For instance, research on related compounds has shown that adding specific functional groups can significantly improve potency, while substitutions at other positions can help avoid off-target effects or potential mutagenicity. nih.govnih.gov

Enhancing Pharmacokinetic Profiles (ADMET): A major hurdle in drug development is achieving favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. danaher.com Optimization efforts will aim to improve characteristics like metabolic stability, solubility, and cell permeability, often through strategies like structural simplification to avoid overly complex and large molecules. nih.gov

Iterative Design-Synthesize-Test Cycles: The optimization process is highly iterative. youtube.com Data from in vitro assays on potency and ADMET properties guide the design of new analogs, which are then synthesized and tested. Promising compounds from these cycles eventually advance to in vivo studies to confirm their efficacy and pharmacokinetic behavior. youtube.com

| Research Strategy | Goal | Key Considerations |

| Systematic Substitution | Map key interaction points with the biological target to enhance potency. | Explore substitutions on the aromatic ring and aliphatic portions of the indane core. |